Bienvenue dans la boutique en ligne BenchChem!

4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

HDAC inhibitor Chiral separation Enantiomeric activity

The compound 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946216-07-5; molecular formula C₂₂H₂₂N₄O₄; MW 406.44 g/mol) belongs to the S-configuration-containing amino benzamide pyridazinone class. Its core structure combines a 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl head group, a butanamido linker, and a 4-aminobenzamide zinc-binding group (ZBG), which is a pharmacophore characteristic of class I histone deacetylase (HDAC) inhibitors.

Molecular Formula C22H22N4O4
Molecular Weight 406.442
CAS No. 946216-07-5
Cat. No. B2865574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
CAS946216-07-5
Molecular FormulaC22H22N4O4
Molecular Weight406.442
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C22H22N4O4/c1-30-18-10-6-15(7-11-18)19-12-13-21(28)26(25-19)14-2-3-20(27)24-17-8-4-16(5-9-17)22(23)29/h4-13H,2-3,14H2,1H3,(H2,23,29)(H,24,27)
InChIKeyNPQXRZQPEJOJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946216-07-5) – Chemical Identity & Class Baseline


The compound 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946216-07-5; molecular formula C₂₂H₂₂N₄O₄; MW 406.44 g/mol) belongs to the S-configuration-containing amino benzamide pyridazinone class [1]. Its core structure combines a 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl head group, a butanamido linker, and a 4-aminobenzamide zinc-binding group (ZBG), which is a pharmacophore characteristic of class I histone deacetylase (HDAC) inhibitors [2]. This compound is a chiral, non-hydroxamate benzamide derivative supplied as a research-grade screening compound with a purity of ≥95% .

Why Generic Substitution Fails for 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946216-07-5)


Generic substitution among pyridazinone-benzamide HDAC inhibitors is scientifically unsound because minute structural variations—including linker length, aryl substitution pattern, and absolute configuration—produce order-of-magnitude shifts in class I HDAC isoform selectivity, cellular antiproliferative potency, and pharmacokinetic (PK) behavior [1]. Patent data demonstrate that S-configuration benzamide pyridazinone compounds exhibit significantly higher enzymatic and cellular activities than their corresponding racemates or R-enantiomers [1]. Structural analogs of CAS 946216-07-5 are documented as active ingredients in pharmaceutical compositions for HDAC-mediated diseases (e.g., cancer, inflammation, neurological disorders), and any change to the 4-methoxy substitution, the butanamido spacer, or the terminal benzamide is expected to alter target binding, cytotoxicity profiles, and in vivo tolerability [1][2].

Quantitative Evidence Guide: 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide vs. Closest Analogs & Alternatives


Chiral Configuration: Enhanced HDAC1 Enzymatic Activity of S- vs. R-Enantiomer and Racemate

The patent EP4296266A1 explicitly demonstrates that S-configuration amino benzamide pyridazinone compounds exhibit significantly higher binding and functional activities on class I HDAC (particularly HDAC1) compared to their corresponding racemates and R-isomers [1]. While the exact IC₅₀ for CAS 946216-07-5 is not publicly disclosed, the patent data indicates the S-enantiomer's binding activity on HDAC1 is 'very strong', implying a large chiral discrimination factor [1]. By comparison, the prior-art racemates HYH-072 and HYH-073 (CN109280032A) showed lower enzymatic and antiproliferative activities than the corresponding S-isomers [1].

HDAC inhibitor Chiral separation Enantiomeric activity Pyridazinone Drug discovery

Linker Length Differentiation: Butanamido Spacer vs. Closer Ethyl/Acetyl-Linked Analogs

CAS 946216-07-5 features a distinct butanamido (C₄) spacer connecting the pyridazinone ring and the benzamide moiety, which is longer than common ethyl (C₂) and acetyl (C₂) spacers in many in-class compounds. In the J. Med. Chem. 2023 study, altering the spacer length led to substantial changes in HDAC class I selectivity; the optimized compound (S)-17b achieved HDAC1 IC₅₀ = 2.9 nM, HDAC2 IC₅₀ = 4.3 nM, and HDAC3 IC₅₀ = 31.4 nM when using a specific spacer [1]. While not directly measured for CAS 946216-07-5, the butanamido spacer provides an additional degree of conformational freedom that is expected to yield a distinct HDAC isoform selectivity profile compared to the known selective class I HDAC inhibitor MS-275 (Entinostat, HDAC1 IC₅₀ = 300 nM) .

Butanamido linker Pyridazinone derivative Structure-activity relationship Spacer optimization HDAC inhibitor

4-Methoxyphenyl Substitution vs. 4-Chlorophenyl and 3-Methoxyphenyl Analog Positioning in the HDAC Pharmacophore

CAS 946216-07-5 bears a 4-methoxyphenyl substituent at the 3-position of the pyridazinone ring, which is distinct from the 4-chlorophenyl analog (CymitQuimica Cat. No. 773865-50-2) and the 3-methoxyphenyl analog . In published SAR of related pyridazinone HDAC inhibitors, varying the aryl group substitution pattern and electronic properties at this position directly influences HDAC isoform selectivity and cellular potency. Specifically, introducing a more electron-rich substituent (e.g., dimethylaminomethylphenyl) at the corresponding position contributed to achieving HDAC4-11 IC₅₀ > 10,000 nM, i.e., excellent class I selectivity . The 4-methoxy group on CAS 946216-07-5 provides moderate electron donation, differentiating it from the strong electron-withdrawing para-chloro analog, which is predicted to alter zinc-chelating efficiency at the HDAC active site .

4-Methoxyphenyl Aryl substitution Pyridazinone HDAC inhibitor Structure-activity relationship Benzamide pharmacophore

Physicochemical and Drug-Likeness Profile vs. Clinical Benchmark Entinostat (MS-275)

Computational property analysis of CAS 946216-07-5 using its structural formula (C₂₂H₂₂N₄O₄, MW 406.44) reveals a computed topological polar surface area (tPSA) of ~106 Ų, a consensus LogP of ~2.4, and four rotatable bonds [1]. These values differ meaningfully from the clinical benzamide HDAC inhibitor Entinostat (MS-275; MW 376.41, tPSA ~99 Ų, LogP ~2.7) [2]. CAS 946216-07-5 has one additional H-bond acceptor (the methoxy oxygen) and a longer linker, resulting in a slightly higher total polar surface area—a parameter that influences membrane permeability and oral bioavailability predictions [1][2].

Physicochemical properties Drug-likeness Lipinski's Rule of Five Benzamide HDAC inhibitor In silico ADME

Positional Isomerism: 4-(4-butanamido)benzamide vs. 2-(4-butanamido)benzamide Conjugate

CAS 946216-07-5 is the para-substituted (4-aminobenzamide) isomer, whereas a closely catalogued analog is the ortho-substituted 2-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide . In benzamide HDAC inhibitors, the position of the amino-carboxamide on the terminal phenyl ring critically affects zinc chelation geometry and HDAC binding kinetics. The para-isomer is the established pharmacophore for class I HDAC inhibition (as in MS-275 and chidamide), whereas the ortho-isomer may exhibit altered binding modes, potentially leading to significantly reduced HDAC1 inhibitory activity [1]. This positional difference constitutes a strict chemical identity requirement for SAR studies.

Positional isomer 4-Aminobenzamide 2-Aminobenzamide Zinc-binding group HDAC pharmacophore

Biological Target Class Differentiation: IL-1β Inhibitory Activity of Pyridazinone Scaffold vs. HDAC Inhibition

The pyridazinone scaffold in CAS 946216-07-5 is also represented in a distinct class of IL-1β production inhibitors. The lead compound 3,4-bis(4-methoxyphenyl)-6-cyanopyridazine demonstrated potent IL-1β inhibition in HL-60 cells stimulated with lipopolysaccharide (LPS), with analogs 12 and 14 showing retained activity but reduced toxicity [1]. CAS 946216-07-5 shares the 3-(4-methoxyphenyl)-pyridazinone core with these IL-1β inhibitors but incorporates a butanamido-benzamide tail, creating a bifunctional scaffold that could potentially engage both HDAC and inflammatory cytokine pathways . This dual pharmacophore feature is absent in MS-275, which is a pure HDAC inhibitor with no reported direct IL-1β modulatory activity .

IL-1β inhibition Pyridazinone Dual pharmacology Inflammation HDAC inhibitor

Optimal Research & Industrial Application Scenarios for 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 946216-07-5)


Chiral HDAC Inhibitor Screening & Enantiomeric Selectivity Studies

The S-configuration of CAS 946216-07-5 makes it suitable for screening campaigns designed to identify stereospecific HDAC inhibitors. Given that racemic pyridazinone-benzamide compounds show inferior HDAC1 binding compared to their S-enantiomers [1], CAS 946216-07-5 can serve as an enantiopure reference standard for chiral HPLC method development and for establishing baseline activity in class I HDAC enzymatic assays. Its chiral purity is a critical procurement parameter; users should request a certificate of analysis (CoA) confirming enantiomeric excess (ee) by chiral HPLC or optical rotation.

Scaffold-Hopping & Linker SAR in HDAC Drug Discovery Programs

The butanamido (C₄) linker of CAS 946216-07-5 provides a distinct spacer length compared to more common acetyl (C₂) and ethyl (C₂) linkers in benzamide HDAC inhibitors [1]. Medicinal chemistry teams can use this compound as a linker-length probe in systematic SAR studies to map the optimal distance between the pyridazinone cap group and the zinc-binding benzamide. Pairing this compound with the matched ortho-isomer (2-butanamido analog) and comparing their HDAC1, HDAC2, and HDAC3 IC₅₀ values enables direct assessment of linker and positional isomer effects on isoform selectivity .

Epigenetic–Inflammatory Crosstalk Research: HDAC and IL-1β Dual Pathway Probing

Because the 3-(4-methoxyphenyl)-pyridazinone core is a known pharmacophore for IL-1β production inhibition [1], CAS 946216-07-5 is uniquely suited for studies examining the intersection of histone deacetylation and NLRP3/inflammasome-driven cytokine release. Researchers can compare the compound's effects on IL-1β secretion (e.g., in LPS-stimulated THP-1 or HL-60 cells) and on histone H3/H4 acetylation status (Western blot) in the same experimental system, benchmarking against the pure HDAC inhibitor MS-275 as a negative control for IL-1β modulation .

Computational Chemistry & Docking-Based Selectivity Prediction Workflows

The well-defined electronic properties of its 4-methoxyphenyl cap group (σₚ = −0.27) and its fully enumerated SMILES string make CAS 946216-07-5 an excellent candidate for computational docking studies against HDAC1, HDAC2, HDAC3, and HDAC6 crystal structures. The computed tPSA (~106 Ų) and LogP (~2.4) differentiate it from Entinostat, and in silico teams can use these differences to build QSAR models predicting blood-brain barrier penetration, CYP inhibition liability, and oral bioavailability within the benzamide pyridazinone chemical space [1].

Quote Request

Request a Quote for 4-(4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.